![molecular formula C12H18ClNO2 B4537018 2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4537018.png)
2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride
Description
Synthesis Analysis
The synthesis of compounds similar to “2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride” often involves complex organic reactions, including palladium-catalyzed cycloisomerization and acid-catalyzed allylic isomerization or nucleophilic substitution reactions. For example, a novel two-step synthesis involving palladium-catalyzed cycloisomerization followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported for the synthesis of functionalized benzofurans (Gabriele, Salerno, & Mancuso, 2008).
Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms within a molecule. X-ray crystallography studies, for instance, have revealed the crystal structure of compounds with similar complexity, demonstrating how intramolecular and intermolecular hydrogen bonding stabilizes the structure (Chen, Hong, Liu, & Ming-guo, 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds like “2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride” may include acylation of inert alcohols, demonstrating the versatility of such molecules in organic synthesis. A study highlighted the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions, showcasing the compound's reactivity and potential for synthesis applications (Liu, Ma, Liu, & Wang, 2014).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility in various solvents are crucial for understanding the applications and handling of “2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride.” While specific studies on this compound might not be available, general principles of physical chemistry apply to its analysis.
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives. The reactivity of similar compounds with hydroxylamine under different conditions to produce isoxazoles with complementary regioselectivity demonstrates the chemical versatility and potential applications of such molecules (Raghava, Parameshwarappa, Acharya, Swaroop, Rangappa, & Ila, 2014).
properties
IUPAC Name |
2-[4-[(cyclopropylamino)methyl]phenoxy]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-7-8-15-12-5-1-10(2-6-12)9-13-11-3-4-11;/h1-2,5-6,11,13-14H,3-4,7-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASDEJDMQIYCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Cyclopropylamino)methyl]phenoxy}ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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